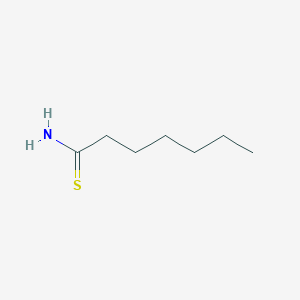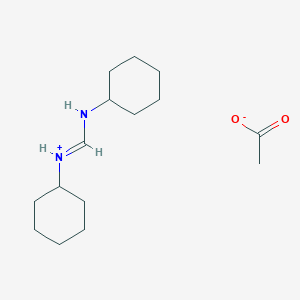
(NE)-N-benzylidene-4-chlorobenzenesulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-benzylidene-4-chlorobenzenesulfinamide is an organic compound that belongs to the class of sulfinamides These compounds are characterized by the presence of a sulfinamide group, which consists of a sulfur atom bonded to a nitrogen atom and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-benzylidene-4-chlorobenzenesulfinamide typically involves the reaction of 4-chlorobenzenesulfinyl chloride with benzylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfinamide group can undergo oxidation to form sulfonamides.
Reduction: Reduction of the sulfinamide group can yield sulfides.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfonamides
Reduction: Sulfides
Substitution: Various substituted aromatic compounds
Scientific Research Applications
(NE)-N-benzylidene-4-chlorobenzenesulfinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (NE)-N-benzylidene-4-chlorobenzenesulfinamide involves its interaction with various molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations that contribute to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzylidene-4-chlorobenzenesulfonamide
- N-benzylidene-4-chlorobenzenesulfide
- N-benzylidene-4-chlorobenzenesulfoxide
Uniqueness
(NE)-N-benzylidene-4-chlorobenzenesulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical and biological properties. Compared to sulfonamides and sulfides, sulfinamides have different reactivity and stability, making them valuable in specific applications.
Properties
CAS No. |
53075-89-1 |
|---|---|
Molecular Formula |
C13H10ClNOS |
Molecular Weight |
263.74 g/mol |
IUPAC Name |
(NE)-N-benzylidene-4-chlorobenzenesulfinamide |
InChI |
InChI=1S/C13H10ClNOS/c14-12-6-8-13(9-7-12)17(16)15-10-11-4-2-1-3-5-11/h1-10H/b15-10+ |
InChI Key |
MKVXSMXZWFZBKO-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/S(=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=NS(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



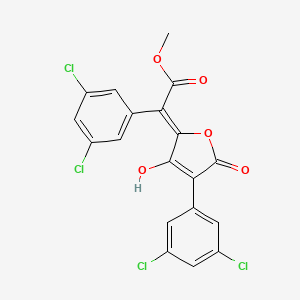
![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
![Sodium 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14644776.png)
![[1-(Ethanesulfonyl)ethenesulfonyl]benzene](/img/structure/B14644788.png)
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)
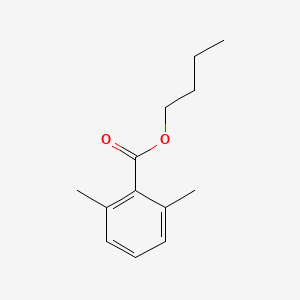
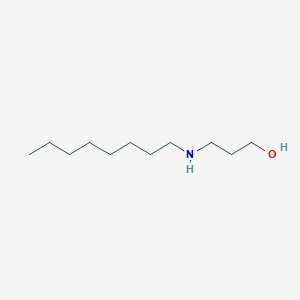

![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
![2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14644846.png)
